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Abstract
(-)-Stylopine is a naturally occurring protoberberine alkaloid found predominantly in plants of

the Papaveraceae family, such as Chelidonium majus and species of the Corydalis genus. As

the (S)-enantiomer of stylopine, it has garnered significant interest within the scientific

community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer,

and neuroprotective effects. This technical guide provides an in-depth overview of the chemical

and physical properties of (-)-Stylopine, detailed experimental protocols for its isolation,

characterization, and biological evaluation, and a visual representation of its known interactions

with key cellular signaling pathways. All quantitative data is presented in structured tables for

ease of reference, and complex biological interactions are illustrated using signaling pathway

diagrams.

Chemical and Physical Properties
(-)-Stylopine, also known as (S)-Tetrahydrocoptisine, is a tetracyclic isoquinoline alkaloid. Its

rigid structure is characterized by two methylenedioxy groups, which contribute to its biological

activity.
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Identifier Value

IUPAC Name

(1S)-5,7,17,19-tetraoxa-13-

azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetra

cosa-2,4(8),9,15(23),16(20),21-hexaene[1]

CAS Number 84-39-9[2]

Molecular Formula C₁₉H₁₇NO₄[1]

Canonical SMILES
C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)O

CO5)C=CC6=C3OCO6[1]

InChI

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-

16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-

13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-

10H2/t15-/m0/s1[1]

InChIKey UXYJCYXWJGAKQY-HNNXBMFYSA-N

Physicochemical Data
Property Value

Molecular Weight 323.34 g/mol

Appearance White to off-white solid

Melting Point 217 °C (for racemic (±)-Stylopine)

Boiling Point 466.6±34.0 °C (Predicted)

Solubility
Soluble in DMSO and Chloroform. Insoluble in

water and ethanol.

Optical Rotation Levorotatory (-)

XLogP3-AA 3

Experimental Protocols
This section outlines detailed methodologies for the isolation, characterization, and biological

evaluation of (-)-Stylopine.
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Isolation of (-)-Stylopine from Corydalis yanhusuo
This protocol is adapted from methods described for the extraction of isoquinoline alkaloids

from Corydalis species.

Workflow for Isolation of (-)-Stylopine
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Caption: General workflow for the isolation of (-)-Stylopine.

Methodology:

Plant Material Preparation: Dry the tubers of Corydalis yanhusuo and grind them into a fine

powder.

Extraction: Macerate the powdered plant material with 70% aqueous acetone at room

temperature. Repeat the extraction process three times to ensure maximum yield.

Concentration: Combine the acetone extracts and evaporate the solvent under reduced

pressure to obtain a crude residue.

Fractionation: Perform a sequential liquid-liquid extraction on the crude residue using

solvents of increasing polarity: first with hexane, followed by ethyl acetate, and then butanol.

Column Chromatography: Subject the combined organic extracts to silica gel column

chromatography. Elute the column with a gradient of dichloromethane (CH₂Cl₂) and

methanol (MeOH), starting with a high concentration of CH₂Cl₂ and gradually increasing the

proportion of MeOH.

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer

chromatography (TLC). Combine the fractions containing stylopine.

Chiral Separation: To isolate the specific (-)-enantiomer, perform chiral High-Performance

Liquid Chromatography (HPLC) on the stylopine-containing fractions using a suitable chiral

column (e.g., Chiralcel OD).

Purity Confirmation: Confirm the purity and identity of the isolated (-)-Stylopine using NMR,

MS, and by measuring its specific rotation.

Characterization Techniques
¹H-NMR and ¹³C-NMR spectra are crucial for confirming the chemical structure of (-)-
Stylopine. Samples are typically dissolved in deuterated chloroform (CDCl₃). The chemical

shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
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internal standard. Specific peak assignments can be confirmed using 2D NMR techniques

like COSY and HMBC.

Electrospray Ionization (ESI-MS) is commonly used to determine the molecular weight of (-)-
Stylopine, which will show a prominent molecular ion peak [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) provides information about the fragmentation pattern,

which is characteristic of the protoberberine alkaloid skeleton. A notable fragmentation is the

retro-Diels-Alder (RDA) reaction.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups

present in the molecule. The spectrum of (-)-Stylopine will show characteristic absorption

bands for C-H (aromatic and aliphatic), C-O (ether), and C-N bonds.

In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability and

can be used to determine the IC₅₀ value of (-)-Stylopine on various cancer cell lines.

Workflow for MTT Assay
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Caption: Step-by-step workflow for the MTT cell viability assay.
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Methodology:

Cell Seeding: Plate the desired cancer cells in a 96-well plate at a density of 5,000-10,000

cells per well and incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of (-)-Stylopine in the appropriate cell culture

medium. Remove the old medium from the cells and add the medium containing different

concentrations of (-)-Stylopine. Include a vehicle control (e.g., DMSO) and a positive

control.

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72

hours) at 37°C in a humidified 5% CO₂ atmosphere.

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5

mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will

reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as

DMSO, to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to

the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the

logarithm of the compound concentration.

Western Blot Analysis of Protein Phosphorylation
This protocol can be used to investigate the effect of (-)-Stylopine on the phosphorylation

status of key proteins in signaling pathways, such as ERK or Akt.

Methodology:

Cell Treatment and Lysis: Culture cells to 70-80% confluency, then treat with (-)-Stylopine
for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using a

suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method like the BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the

proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1

hour at room temperature.

Incubate the membrane with a primary antibody specific for the phosphorylated form of the

target protein (e.g., anti-phospho-ERK) overnight at 4°C.

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-

probed with an antibody against the total form of the target protein (e.g., anti-total-ERK).

Signaling Pathway Interactions
(-)-Stylopine has been shown to modulate several critical signaling pathways involved in

inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex

phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to

translocate to the nucleus and activate the transcription of pro-inflammatory genes. (-)-
Stylopine has been shown to inhibit this pathway, thereby reducing the production of

inflammatory mediators.
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Caption: (-)-Stylopine inhibits the NF-κB pathway by potentially targeting the IKK complex.

Attenuation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is

crucial for cell proliferation, differentiation, and survival. The pathway is typically activated by

growth factors that bind to receptor tyrosine kinases (RTKs), leading to the activation of Ras,

which in turn activates a phosphorylation cascade involving Raf, MEK, and finally ERK.

Activated (phosphorylated) ERK can then translocate to the nucleus to regulate gene

expression. (-)-Stylopine can attenuate the phosphorylation of key kinases in this pathway.

MAPK/ERK Signaling Pathway Inhibition by (-)-Stylopine
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Caption: (-)-Stylopine attenuates the MAPK/ERK pathway by inhibiting MEK/ERK

phosphorylation.

Inhibition of the VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase

involved in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF,

induces receptor dimerization and autophosphorylation, which activates downstream signaling

cascades, including the MAPK/ERK and PI3K/Akt pathways, promoting endothelial cell

proliferation, migration, and survival. (-)-Stylopine has been identified as an inhibitor of

VEGFR2 signaling, suggesting its potential as an anti-angiogenic agent.

VEGFR2 Signaling Pathway Inhibition by (-)-Stylopine
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Caption: (-)-Stylopine inhibits the VEGFR2 signaling pathway, a key driver of angiogenesis.

Conclusion
(-)-Stylopine is a promising natural product with well-defined chemical and physical properties

and significant biological activities. Its ability to modulate key signaling pathways, such as NF-

κB, MAPK/ERK, and VEGFR2, underscores its potential for development as a therapeutic

agent for inflammatory diseases and cancer. The experimental protocols and data presented in

this guide offer a valuable resource for researchers and drug development professionals

working with this compelling alkaloid. Further investigation into its specific molecular targets

and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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